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Compound of Interest

Compound Name: Feigrisolide A

Cat. No.: B1246258 Get Quote

An essential resource for researchers, scientists, and drug development professionals engaged

in the study of Feigrisolides and related natural products. This technical support center

provides detailed troubleshooting guidance and frequently asked questions (FAQs) to address

common challenges encountered during the experimental validation of Feigrisolide A and B

structures. The initial structural assignments of these antibacterial and cytotoxic lactones,

isolated from Streptomyces griseus, were later proven incorrect through rigorous total synthesis

and spectroscopic analysis.[1][2] This guide clarifies the discrepancies and provides the

corrected structural information, along with the key experimental methodologies that led to this

revision.

Frequently Asked Questions (FAQs)
Q1: What were the originally proposed structures of Feigrisolide A and B?

A1: Feigrisolide A and B were initially characterized as novel seven-membered lactones.[2]

The relative configurations of the three stereocenters in the ring were proposed based on NOE

measurements and molecular mechanics calculations.[1]

Q2: Why was a structural revision necessary for Feigrisolide A and B?

A2: A structural revision was required because the NMR data of the synthetically prepared

compound, based on the originally proposed structure of Feigrisolide A, did not match the

NMR data of the natural product.[1][3][4] This discrepancy indicated that the initial structural

assignment was erroneous.
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Q3: What are the correct structures of Feigrisolide A and B?

A3: Through comparative analysis of spectral data, it was conclusively demonstrated that

Feigrisolide A is identical to the known compound (-)-nonactic acid, and Feigrisolide B is

identical to (+)-homononactic acid.[1][3]

Q4: What were the key experimental steps that led to the structural revision?

A4: The structural revision was primarily achieved through the total synthesis of the originally

proposed structure of Feigrisolide A.[1][3][4] Key reactions in this synthesis included a Brown

asymmetric allylation and an Evans aldol reaction.[1][3] The significant differences between the

spectroscopic data of the synthetic product and the natural isolate prompted the re-evaluation

and subsequent correct assignment.

Troubleshooting Guide
This section addresses specific issues that researchers might encounter when attempting to

replicate the synthesis or analysis of Feigrisolides.

Issue 1: Discrepancies in NMR spectra when synthesizing the originally proposed structure of

Feigrisolide A.

Problem: Your ¹H and ¹³C NMR spectra of the synthesized compound do not match the

published data for natural Feigrisolide A.

Cause: This is the expected outcome and the primary evidence for the structural

misassignment. The originally published structure is incorrect.[1]

Solution: Instead of attempting to match the data for the incorrect structure, compare your

results with the spectral data for (-)-nonactic acid. The supporting information of the

publication by Alvarez-Bercedo et al. (2006) provides a direct comparison of the NMR data

for synthetic "Feigrisolide A" (the incorrect structure), natural Feigrisolide A, and (-)-

nonactic acid.[4]

Issue 2: Difficulty in achieving the desired stereochemistry during synthesis.
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Problem: You are struggling to control the stereocenters during the synthesis of the

Feigrisolide backbone.

Cause: The stereochemistry is crucial for the final structure and its comparison with the

natural product.

Solution: The successful synthesis that led to the structural revision employed specific

stereoselective reactions. For instance, a Brown asymmetric allylation and an Evans aldol

reaction were key steps for establishing the correct stereochemistry.[1][3] Careful adherence

to the published protocols for these reactions is critical.

Experimental Protocols
Key Synthetic Steps for the Originally Proposed
Structure of Feigrisolide A
The total synthesis of the proposed structure of Feigrisolide A was a critical step in the

structural revision.[1] The chiral starting material for this synthesis was ethyl (S)-3-

hydroxybutyrate.[1][3]

1. Brown Asymmetric Allylation: This reaction is crucial for setting one of the key stereocenters

in the molecule.

Objective: To introduce a homoallylic alcohol with a defined stereochemistry.

General Procedure: A chiral allylborane reagent is reacted with an aldehyde to form the

corresponding homoallylic alcohol. The choice of the chiral ligand on the boron atom dictates

the stereochemical outcome.

2. Evans Aldol Reaction: This reaction is used to create a new carbon-carbon bond and control

the stereochemistry at two adjacent carbon atoms.

Objective: To form a β-hydroxy ketone with high diastereoselectivity.

General Procedure: A chiral oxazolidinone auxiliary is used to direct the stereochemical

course of the aldol reaction between a ketone enolate and an aldehyde. The auxiliary is

subsequently removed to yield the desired product.
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Data Presentation
The following tables summarize the comparison of ¹H NMR data that was central to the

structural revision of Feigrisolide A.

Table 1: Comparison of ¹H NMR Data (δ, ppm) for Key Protons

Proton

Originally
Proposed
Feigrisolide A
(Synthetic)

Natural Feigrisolide
A

(-)-Nonactic Acid

H-2 2.60 (dd) 2.55 (m) 2.55 (m)

H-3 4.25 (m) 4.21 (m) 4.21 (m)

H-6 5.10 (m) 5.05 (m) 5.05 (m)

H-8 1.25 (d) 1.23 (d) 1.23 (d)

H-9 0.95 (t) 0.92 (t) 0.92 (t)

Note: The data presented here is a simplified representation based on the findings of the

structural revision studies. For complete and detailed datasets, refer to the original

publications.[1][4]
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Caption: Workflow of the structural revision of Feigrisolide A.
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Caption: Key synthetic transformations for the proposed Feigrisolide A structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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